N-benzyl-1-cyclopropylmethanamine
Overview
Description
Synthesis Analysis
The synthesis of N-benzyl-1-cyclopropylmethanamine derivatives has been explored through various methods. For instance, the cyclopropanation reaction of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles, catalyzed by rhodium(II), produces boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity, yielding various cyclopropylmethanamines containing a quaternary stereocenter (Miura et al., 2016).
Molecular Structure Analysis
The molecular structure of N-benzyl-1-cyclopropylmethanamine and its derivatives has been studied using various analytical techniques. For example, crystal structure and Hirshfeld surface analysis have been utilized to explore the noncovalent interactions responsible for crystal packing, providing insights into the compound's structural properties (Ashfaq et al., 2021).
Chemical Reactions and Properties
N-benzyl-1-cyclopropylmethanamine undergoes various chemical reactions, including cyclopropanation and ring-opening reactions. The compound has been used as a substrate for cytochrome P450-catalyzed oxidation, leading to the generation of cyclopropanone hydrate and 3-hydroxypropionaldehyde through a mechanism that does not involve single electron transfer (Cerny & Hanzlik, 2006).
Physical Properties Analysis
The physical properties of N-benzyl-1-cyclopropylmethanamine, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific studies on these properties were not directly found, they are crucial for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties of N-benzyl-1-cyclopropylmethanamine, including its reactivity, stability, and interactions with other molecules, are fundamental for its utilization in synthesis and potential therapeutic applications. Studies have explored its reactivity, particularly in the context of enzymatic inactivation and the generation of cyclopropanone hydrate as a metabolite, indicating its diverse chemical behavior (Cerny & Hanzlik, 2006).
Scientific Research Applications
Biocatalysis and Drug Synthesis
Scientific Field: Biocatalysis and Drug Synthesis
Methods of Application
The study focused on enhancing Mesorhizobium imine reductase (Mes IRED) for better N-benzyl cyclo-tertiary amine production. Through alanine scanning and consensus mutation, 12 single-site Mes IRED mutants were identified from 23 candidates, showing improved conversion of N-benzylpyrrolidine and N-benzylpiperidine . The best-performing mutants were used in recombinant E. coli coexpressing Mes IRED and glucose dehydrogenase (GDH), achieving high conversions .
Results or Outcomes
The best-performing mutant for N-benzylpyrrolidine, Mes IRED V212A/I213V (M1), increased conversion from 23.7% to 74.3%. For N-benzylpiperidine, Mes IRED V212A/I177A/A241I (M2) enhanced conversion from 22.8% to 66.8% . A preparative experiment resulted in 86.2% conversion and 60.2% yield for N-benzylpiperidine . This research significantly improved conversion and selectivity for N-benzyl cyclo-tertiary amines, aiding drug synthesis and providing insights into rational design of other enzymes .
Ring Opening Polymerization
Scientific Field: Polymer Chemistry
Methods of Application: The study synthesized three new metallated species bearing N-benzyl groups as side chains . These complexes were investigated using spectroscopic (NMR), computational (DFT), and X-ray crystallographic studies . The complexes were then applied as catalysts in the ROP of L-LA .
Results or Outcomes: The homooligomeric pentamer complex [1·2Na] 2+ was found to be the most active member of the cyclooligomeric family in the ROP of L-LA . This research provides valuable insights into the use of N-benzyl-1-cyclopropylmethanamine in the synthesis of biodegradable polymers .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-1-cyclopropylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-12-9-11-6-7-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONMRPMQMVTSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333772 | |
Record name | N-benzyl-1-cyclopropylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-cyclopropylmethanamine | |
CAS RN |
116373-23-0 | |
Record name | N-benzyl-1-cyclopropylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl(cyclopropylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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